molecular formula C15H19N3O2S B2970337 ethyl (2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate CAS No. 2034585-34-5

ethyl (2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate

Cat. No.: B2970337
CAS No.: 2034585-34-5
M. Wt: 305.4
InChI Key: OOBOWXXCXCLQJF-UHFFFAOYSA-N
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Description

Ethyl (2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate is a complex organic compound with diverse applications in scientific research. The structure of this compound is characterized by the presence of cyclopropyl and thiophene groups attached to a pyrazole ring, making it a subject of interest in medicinal chemistry and pharmaceutical development.

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of ethyl (2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate typically involves multi-step organic reactions. Common starting materials include thiophene derivatives, cyclopropyl compounds, and pyrazole derivatives. The process often begins with the formation of the pyrazole ring followed by the attachment of cyclopropyl and thiophene groups under controlled reaction conditions such as temperature and pH.

Industrial production methods: In industrial settings, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. Catalysts and solvent systems are carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of reactions it undergoes:

  • Oxidation: Ethyl (2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.

  • Reduction: Reduction reactions can yield alcohols or amines.

  • Substitution: This compound is susceptible to nucleophilic substitution, where functional groups such as halides can be replaced by other nucleophiles.

Common reagents and conditions:

  • Oxidizing agents: Potassium permanganate, chromium trioxide.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Conditions: Specific temperatures, solvents, and pH levels are tailored for each reaction type.

Major products formed: The products of these reactions vary depending on the specific conditions and reagents used. Oxidation typically leads to carbonyl-containing compounds, reduction to alcohols or amines, and substitution to a variety of functionalized derivatives.

Scientific Research Applications

Ethyl (2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate is utilized in:

  • Chemistry: As a building block for synthesizing more complex molecules.

  • Biology: Studying biochemical interactions and enzyme activity.

  • Medicine: Potential therapeutic agent, subject to ongoing research for its effects on various biological pathways.

  • Industry: Used in the development of pharmaceuticals, agrochemicals, and advanced materials.

Mechanism of Action

This compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The presence of the cyclopropyl and thiophene groups can enhance binding affinity and selectivity for specific biological targets. The pyrazole ring plays a crucial role in modulating the compound's activity by interacting with key amino acid residues in proteins.

Comparison with Similar Compounds

When compared to other carbamate derivatives, ethyl (2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)carbamate stands out due to its unique structural features:

  • Similar compounds: Ethyl carbamate, methyl (2-(5-cyclopropyl-1H-pyrazol-1-yl)ethyl)carbamate, and ethyl (2-(5-phenyl-1H-pyrazol-1-yl)ethyl)carbamate.

  • Uniqueness: The combination of cyclopropyl and thiophene groups contributes to unique chemical properties and potential biological activities that are not commonly observed in simpler carbamate derivatives.

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Properties

IUPAC Name

ethyl N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-2-20-15(19)16-6-7-18-14(11-3-4-11)9-13(17-18)12-5-8-21-10-12/h5,8-11H,2-4,6-7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBOWXXCXCLQJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCN1C(=CC(=N1)C2=CSC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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